7-Chloro-1,8-naphthyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-2-1-5-3-6(9(13)14)4-11-8(5)12-7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPFDBSQAIPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-01-0 | |
| Record name | 7-chloro-1,8-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Another approach includes the use of multicomponent reactions (MCRs) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups like amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or ammonia (NH₃).
Major Products: The major products formed from these reactions include naphthyridine N-oxides, alcohols, aldehydes, and various substituted naphthyridine derivatives .
Scientific Research Applications
Antibacterial Activity
7-Chloro-1,8-naphthyridine-3-carboxylic acid has been extensively studied for its antibacterial properties. It serves as a precursor for various derivatives that exhibit potent activity against a range of bacterial strains, including those resistant to conventional antibiotics.
Case Studies:
- Synthesis of Derivatives: Research has shown that derivatives of this compound, such as 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, have demonstrated superior activity against antibiotic-resistant strains of Staphylococcus and Enterococcus compared to traditional antibiotics like ciprofloxacin .
- In vitro Studies: A study indicated that 7-chloro derivatives exhibited bacteriostatic and bactericidal effects with minimum effective concentrations against various Gram-positive and Gram-negative bacteria .
Drug Development
The compound is pivotal in the synthesis of new pharmaceuticals. Its structure allows for modifications that enhance efficacy and reduce side effects.
Applications in Drug Discovery:
- Fluoroquinolone Antibiotics: 7-Chloro-1,8-naphthyridine-3-carboxylic acid is a key intermediate in synthesizing fluoroquinolone antibiotics like Gemifloxacin. These drugs are known for their broad-spectrum antibacterial activity .
- Antitubercular Agents: Some derivatives have shown promising results against multidrug-resistant tuberculosis strains, indicating their potential in treating resistant infections .
Other Biological Activities
Beyond antibacterial properties, this compound exhibits a range of other biological activities that make it valuable in various fields.
Biological Insights:
- Antiviral and Anticancer Properties: Naphthyridine derivatives have been reported to possess antiviral and anticancer activities, making them candidates for further exploration in oncology and virology .
- Anti-inflammatory Effects: The compound has also shown potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Chemical Synthesis and Applications
In addition to its biological applications, this compound serves as a versatile building block in organic synthesis.
Chemical Properties:
- Coordination Chemistry: The compound can form complexes with transition metals due to its carboxylic acid and carbonyl groups. These metal complexes may exhibit enhanced biological activities compared to their parent compounds .
Summary of Applications
| Application Type | Description |
|---|---|
| Antibacterial | Effective against various resistant bacterial strains |
| Drug Development | Precursor for fluoroquinolone antibiotics |
| Antiviral | Potential candidates for antiviral therapies |
| Anticancer | Exhi |
Mechanism of Action
The mechanism of action of 7-Chloro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound inhibits the activity of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Chlorine at C7 : Enhances anticancer activity by stabilizing interactions with kinase targets (e.g., c-Met) .
- Fluorine at C6: Improves antibacterial potency by increasing membrane permeability (e.g., enoxacin) .
- N1 Substitutions : Cyclopropyl or benzyl groups at N1 improve metabolic stability and bioavailability .
Notable Findings:
- Antibacterial vs. Antitumor Activity: Fluoroquinolones (e.g., enoxacin) prioritize C6-F and C7-N-piperazinyl groups for gyrase binding , while antitumor agents (e.g., AG-7352) favor bulky C7 substituents for cytotoxicity .
- Lack of Activity : Derivatives without electronegative substituents (e.g., 7-methyl) show negligible antibacterial effects, underscoring substituent criticality .
Biological Activity
7-Chloro-1,8-naphthyridine-3-carboxylic acid is a significant compound in medicinal chemistry, primarily recognized for its antibacterial and potential anticancer activities. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Chemical Formula : C₁₂H₁₈ClFN₂O₃
- Molecular Weight : 282.65 g/mol
- CAS Number : 100361-18-0
- Appearance : Off-white powder
- Melting Point : 224 °C
Antibacterial Activity
This compound serves as a precursor for various fluoroquinolone antibiotics, such as Gemifloxacin. Its derivatives have shown promising antibacterial properties against a range of pathogens, including multidrug-resistant strains.
Table 1: Antibacterial Activity of Derivatives
| Compound Name | Target Bacteria | Activity Compared to Ciprofloxacin |
|---|---|---|
| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Staphylococcus aureus, E. coli | More active |
| 7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Enterococcus (resistant strains) | Comparable |
| 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Streptococcus pneumoniae | Superior activity |
The mechanism by which 7-chloro derivatives exert their antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria, making them effective targets for antibiotic action .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of naphthyridine derivatives. The compound has demonstrated cytotoxic activity against various cancer cell lines.
Case Study: Antitumor Efficacy
A series of studies indicated that certain derivatives of 7-chloro-naphthyridine exhibited potent cytotoxicity against murine P388 leukemia cells. Notably, the cytotoxic activity was significantly higher than that observed with traditional chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of 7-chloro derivatives is influenced by various substituents at specific positions on the naphthyridine ring. For instance:
- Chlorine at Position 7 : Enhances antimicrobial potency.
- Fluorine at Position 6 : Increases lipophilicity, facilitating better membrane penetration.
These modifications have been systematically studied to optimize efficacy against resistant bacterial strains and cancer cells .
Q & A
Q. What synthetic strategies are commonly used to prepare 7-chloro-1,8-naphthyridine-3-carboxylic acid derivatives?
The synthesis typically involves a Gould–Jacobs reaction starting with 2-aminopyridine and diethyl ethoxymethylenemalonate, followed by cyclization in phenoxy ether at 240–250°C to form the naphthyridine core . Subsequent N-alkylation using sodium hydride (NaH) in anhydrous DMF with chlorobenzyl chloride or benzyl chloride yields intermediates, which are hydrolyzed under basic conditions (10% NaOH) to generate carboxylic acid derivatives. Final coupling with amines (e.g., pyrrolidine, piperazine) in sealed tubes produces target compounds with yields ranging from 55% to 76.6% .
Q. How are 1,8-naphthyridine derivatives characterized for structural validation?
Characterization includes:
- FTIR : Confirms functional groups (e.g., C=O stretch at 1686 cm⁻¹ for amides, 1651 cm⁻¹ for keto groups) .
- ¹H NMR : Aromatic protons (e.g., 8.02–9.29 ppm for naphthyridine core) and substituent-specific signals (e.g., CH2-Ph at 5.68 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 390.2 for compound 5a) .
- Elemental analysis : Validates purity (e.g., C: 62.21%, H: 3.72% for 5a3) .
Advanced Research Questions
Q. What computational tools predict the bioactivity and pharmacokinetics of this compound derivatives?
- PASS Software : Predicts pharmacological activities (e.g., antihistaminic, PDE4 inhibition) based on structural descriptors. Compounds with Pa > Pi (e.g., Pa = 0.61 for H1 antagonism) are prioritized .
- ADMET Prediction : Tools like SwissADME assess LogP (1.8–3.2), LogS (-3.5 to -4.2), and bioavailability radar plots to optimize drug-likeness .
- Molecular Docking : AutoDock/Vina evaluates binding affinity to H1 receptors (e.g., compound 5a1 shows strong interactions with Asp107 and Tyr108 residues) .
Q. How do structural modifications at the 3-carboxylic acid position influence antihistaminic activity?
Substituents at the 3-carboxylic acid group significantly modulate H1 receptor binding:
- Amide derivatives (e.g., 5a1 with pyridine): Enhance activity (61.45% protection) due to π-π stacking with Tyr108 .
- Cyclic amines (e.g., piperazine in 5a10): Improve solubility (LogS = -3.8) but reduce potency (52% protection) due to steric hindrance .
- Chlorobenzyl groups : Increase lipophilicity (LogP = 2.9), enhancing membrane permeability but risking CNS penetration and sedation .
Q. What contradictions exist between in silico predictions and experimental data for these compounds?
Discrepancies include:
- PASS overestimation : Some compounds with Pa > 0.5 for PDE4 inhibition showed no significant activity in vitro, likely due to unmodeled protein flexibility .
- LogS vs. Solubility : Compounds with predicted LogS = -4.0 exhibited poor aqueous solubility (<10 µM), suggesting limitations in solvent-accessible surface area (SASA) calculations .
Q. How can researchers address low bioavailability in 1,8-naphthyridine derivatives?
Strategies include:
- Prodrug synthesis : Esterification of the 3-carboxylic acid group to improve intestinal absorption .
- Co-crystallization : Use of co-formers (e.g., nicotinamide) to enhance solubility, as demonstrated for related naphthyridines .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life by 3-fold in murine models .
Q. What non-antihistaminic therapeutic applications are emerging for this scaffold?
Recent studies highlight:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
